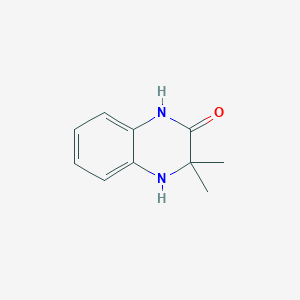

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Overview

Description

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound with the molecular formula C10H12N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a 3,3-dimethyl substitution and a 3,4-dihydro configuration, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3,3-dimethyl-1,2-diaminopropane with a suitable diketone, such as glyoxal, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 3,3-dimethyl-3,4-dihydroquinoxaline. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular interactions depend on

Properties

IUPAC Name |

3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKNTOVJVFYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344226 | |

| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80636-30-2 | |

| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the key steps involved in the synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one?

A1: While the provided abstracts do not detail the complete synthetic route, one paper focuses on developing a practical synthesis for 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one []. This suggests that the synthesis likely involves multiple steps and that researchers are actively seeking optimized and efficient methods for its production. The presence of bromine and methoxycarbonyl substituents on the core structure indicates further modifications targeting specific properties or applications. To gain a comprehensive understanding of the synthesis, referring to the full research article [] would be necessary.

Q2: Why is there interest in developing a process for producing 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one?

A2: One of the provided research articles focuses on developing a process for producing 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one []. This suggests that this compound is likely an important intermediate in the synthesis of other, potentially more complex and valuable molecules. The development of an efficient production process for this compound is crucial for facilitating the synthesis of these downstream products. Further research exploring the applications of these downstream products would provide a more complete understanding of the significance of 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)

![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)

![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)